molecular formula C7H11NO4 B1218366 2,5-Piperidine dicarboxylate CAS No. 84619-48-7

2,5-Piperidine dicarboxylate

Cat. No.: B1218366
CAS No.: 84619-48-7
M. Wt: 173.17 g/mol
InChI Key: VVHLQEIQEPADFF-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Piperidine Dicarboxylate (PDA) is a heterocyclic organic compound of molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol . It is a key intermediate in organic synthesis and is notable for its stereochemistry, with both cis and trans isomers existing . A significant area of research for this compound and its analogs is in the field of neuropharmacology, where they act on excitatory amino acid receptors . Studies on crustacean neuromuscular junctions and mammalian spinal cords have shown that various piperidine dicarboxylates can exhibit agonist or antagonist activity at these receptors . Specifically, the cis-configured dicarboxylates have been identified as excitatory amino acid antagonists and demonstrate synaptic depressant properties, making them valuable tools for probing neurotransmission pathways, particularly those mediated by NMDA receptors . The compound serves as a crucial synthetic building block for the preparation of more complex molecules, including potential neuroleptic agents . Synthetic procedures for obtaining specific stereoisomers, such as the trans-piperidine-2,5-dicarboxylate, have been developed, involving the equilibration of the cis-isomer in the presence of an aldehyde and a carboxylic acid solvent . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84619-48-7

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2S,5S)-piperidine-2,5-dicarboxylic acid

InChI

InChI=1S/C7H11NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1

InChI Key

VVHLQEIQEPADFF-WHFBIAKZSA-N

SMILES

C1CC(NCC1C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H](NC[C@H]1C(=O)O)C(=O)O

Canonical SMILES

C1CC(NCC1C(=O)O)C(=O)O

Synonyms

2,5-piperidine dicarboxylate
2,5-piperidinedicarboxylic acid
2,5-piperidinedicarboxylic acid, cis-(+-)-isome

Origin of Product

United States

Synthetic Methodologies for 2,5 Piperidine Dicarboxylate and Its Derivatives

De Novo Synthesis Approaches

The de novo synthesis of the piperidine (B6355638) ring provides a versatile and convergent route to complex, polysubstituted derivatives from simple precursors. chemrxiv.org These methods are broadly categorized into stereoselective and asymmetric syntheses, biocatalytic transformations, and multi-component cyclization strategies.

Stereoselective and Asymmetric Synthesis Routes

The control of stereochemistry during the formation of the piperidine ring is crucial for the biological activity of the final compound. Early approaches to 2,5-piperidine dicarboxylate involved the catalytic hydrogenation of pyridine-2,5-dicarboxylic acid esters using catalysts like platinum oxide in acetic acid, which typically yielded a mixture of cis and trans isomers.

A significant advancement in stereoselective synthesis was the development of methods for the epimerization of the less stable cis-isomer to the more stable trans-isomer. For instance, salicylaldehyde-mediated epimerization of cis-piperidine-2,5-dicarboxylates can produce the trans-isomer in high yields (85-90%).

Asymmetric synthesis, which aims to produce a single enantiomer, has been achieved through various strategies. Palladium complexes featuring chiral ligands have been employed for enantioselective aminations, resulting in non-racemic piperidine derivatives. Another approach involves the use of chiral auxiliaries or catalysts in cyclization reactions. For example, intramolecular aza-Michael reactions catalyzed by quinoline-based organocatalysts can yield enantiomerically enriched 2,5-substituted piperidines. mdpi.com

Prins and carbonyl ene cyclizations of aldehydes have also been reported for the stereoselective synthesis of 2,4,5-trisubstituted piperidines. rsc.org The diastereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. For example, cyclization catalyzed by hydrochloric acid at low temperatures tends to favor the cis-diastereomer, while using MeAlCl₂ at higher temperatures can favor the trans-diastereomer. rsc.org

Stereoselective Method Key Features Typical Yield
Catalytic HydrogenationUse of catalysts like PtO₂ or Rh₂O₃. Varies
Salicylaldehyde-mediated EpimerizationConverts cis to trans isomers. 85-90%
Palladium-catalyzed AminationEmploys chiral ligands for enantioselectivity. Varies
Organocatalytic aza-Michael ReactionUses quinoline (B57606) organocatalysts for enantiomeric enrichment. mdpi.comVaries
Prins/Carbonyl Ene CyclizationDiastereoselectivity controlled by catalyst and temperature. rsc.orgGood

Biocatalytic Transformations and Sustainable Routes

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. mdpi.comukri.org Research is ongoing to develop biocatalytic routes from renewable sources, such as biomass, to produce substituted pyridines and piperidines. ukri.orgukri.org One promising approach involves the biotransformation of pyridine-dicarboxylic acids, derived from lignin, into the corresponding piperidines. ukri.org

Enzymes like transaminases and reductive aminases are being explored for the synthesis of chiral piperidine derivatives. mdpi.com For example, engineered transaminases have been successfully used in the synthesis of sitagliptin, a drug containing a piperidine ring, with high yield and enantiomeric excess. mdpi.com Similarly, imine reductases have been engineered for the large-scale production of other chiral piperidine-containing pharmaceuticals. mdpi.com

The use of whole-cell biocatalysts, such as Rhodococcus jostii RHA1, is also being investigated for the production of pyridinedicarboxylic acids from lignin, which can then be reduced to piperidines. ukri.orgukri.org While direct biocatalytic routes to this compound are still under development, these advancements highlight the potential for more sustainable manufacturing processes. ukri.org

Multi-component Reactions and Cyclization Strategies for Piperidine Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. mdpi.compreprints.org Several MCRs have been developed for the synthesis of highly functionalized piperidines. researchgate.net For instance, a one-pot, pseudo-five-component reaction involving aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid can generate a diverse range of piperidine structures. researchgate.net

Cyclization strategies are fundamental to forming the piperidine ring. mdpi.comsemanticscholar.org These can be broadly classified as intramolecular or intermolecular. Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms. semanticscholar.org Common intramolecular cyclization methods include:

Aza-Michael reaction: The intramolecular addition of an amine to an α,β-unsaturated carbonyl compound. mdpi.com

Reductive amination: The cyclization of an amino-aldehyde or amino-ketone. mdpi.com

Radical cyclization: The formation of a C-C or C-N bond via a radical intermediate. mdpi.com

Heck cyclization: A palladium-catalyzed intramolecular coupling of a vinyl halide with an alkene. mdpi.com

These cyclization reactions often proceed with high diastereoselectivity, which can be influenced by the substrate and reaction conditions. chemrxiv.org

Derivatization and Functionalization Post-Cyclization

Once the piperidine ring is formed, further modifications can be made to the carboxylate groups and the nitrogen atom to generate a wide array of derivatives.

Esterification and Amidation Reactions of Carboxylate Groups

The two carboxylate groups of this compound are key functional handles for derivatization. Standard esterification procedures, such as reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, can be used to produce the corresponding diesters. prepchem.com For example, diethyl pyridine-2,5-dicarboxylate (B1236617) can be synthesized by refluxing pyridine-2,5-dicarboxylic acid with ethanol (B145695) and sulfuric acid. prepchem.com

Amidation of the carboxylate groups can be achieved by reacting the dicarboxylic acid or its activated derivatives (e.g., acid chlorides or esters) with amines. ontosight.ai These reactions are often facilitated by coupling agents. This allows for the introduction of a wide variety of substituents, which is a common strategy in drug discovery to modulate the pharmacological properties of the molecule. ontosight.ai

Modifications at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a nucleophilic center that can be readily functionalized. Common modifications include N-acylation, N-alkylation, and N-arylation.

N-Acylation: The nitrogen can be acylated using acid chlorides or anhydrides to form N-acylpiperidines. The introduction of a benzoyl group, for example, can increase the lipophilicity of the molecule.

N-Alkylation: This can be achieved through reactions with alkyl halides or via reductive amination.

N-Arylation: The formation of a C(sp²)–N bond to introduce an aryl group at the nitrogen atom is a crucial transformation in the synthesis of many pharmaceuticals. chemrxiv.org This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, using palladium or copper catalysts. tandfonline.com

Reactivity and Chemical Transformations of 2,5 Piperidine Dicarboxylate Systems

Electrophilic and Nucleophilic Substitution Reactions

The saturated nature of the piperidine (B6355638) ring in 2,5-piperidine dicarboxylate means it does not undergo electrophilic aromatic substitution in the same manner as its unsaturated precursor, pyridine (B92270). uoanbar.edu.iq However, the nitrogen atom of the piperidine ring is nucleophilic and can react with electrophiles. smolecule.com For instance, N-alkylation and N-acylation are common reactions. The presence of the two carboxylate groups can influence the reactivity of the ring.

Nucleophilic substitution reactions are also significant for this system. The nitrogen atom within the piperidine ring can participate in nucleophilic substitution reactions. smolecule.com Additionally, functional groups attached to the piperidine ring can be susceptible to nucleophilic attack. For example, in derivatives of this compound, leaving groups at various positions on the ring can be displaced by nucleophiles. The reactivity towards nucleophilic substitution can be highly dependent on the position of the substituent. For instance, in halogenated pyridines, the reactivity towards nucleophilic substitution is significantly higher at the 2- and 4-positions compared to the 3-position. uoanbar.edu.iq While this compound itself is saturated, the principles of substituent effects on reactivity remain relevant for its substituted derivatives.

Research has shown that the nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions. smolecule.com Furthermore, the synthesis of 2,5-disubstituted piperidines often involves nucleophilic substitution steps, such as the double nucleophilic substitution with benzylamine (B48309) to form a cis-piperidine derivative. whiterose.ac.uk

Redox Transformations, Including Reduction and Oxidation Studies

The this compound system can undergo various redox transformations. The piperidine ring itself is a reduced form of a pyridine ring. chemicalbook.com

Reduction Studies:

The synthesis of 2,5-piperidine dicarboxylates often involves the reduction of the corresponding pyridine-2,5-dicarboxylate (B1236617) precursor. rsc.org Catalytic hydrogenation is a common method, employing catalysts such as platinum oxide (PtO₂) or rhodium-based catalysts like Rh₂O₃. rsc.org These reductions can often be performed under mild conditions and can lead to the formation of specific stereoisomers, with the cis product often being the major isomer in heterogeneous hydrogenations. rsc.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. For example, hydrogenation of 2-methylpyridine-5-methyl ester using PtO₂ consistently yields an 85:15 mixture of cis- and trans-piperidines. whiterose.ac.uk

CatalystSubstrateProduct(s)Key ObservationsReference(s)
Rh₂O₃Pyridine-2,5-dicarboxylic acid esters2,5-Piperidine dicarboxylatesEfficient conversion under mild conditions.
PtO₂Pyridine-2,5-dicarboxylic acid esterscis- and trans-piperidine-2,5-dicarboxylate isomersYields both isomers.
PtO₂2-Methylpyridine-5-methyl estercis-126 and trans-126 piperidines85:15 mixture of cis:trans isomers. whiterose.ac.uk
Rh₂O₃Di-substituted carbonyl pyridinesCorresponding cis piperidine as the major isomerExcellent activity and yield. rsc.org

Oxidation Studies:

The piperidine ring can be susceptible to oxidation. For instance, piperidine derivatives can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The nitrogen atom can also be oxidized to form N-oxides. wikipedia.org In the context of related heterocyclic systems, oxidation can be a key step in modifying the scaffold. For example, the oxidation of the benzene (B151609) ring in quinoline (B57606) using potassium permanganate yields quinolinic acid. uomustansiriyah.edu.iq While specific oxidation studies on the parent this compound are not extensively detailed in the provided results, the general reactivity of the piperidine ring suggests its susceptibility to oxidative transformations.

Ring Manipulation and Rearrangement Studies

The this compound scaffold can be subjected to various ring manipulation and rearrangement reactions, leading to the formation of novel and structurally diverse molecules.

One significant rearrangement is the stereoselective epimerization of cis-piperidine-2,5-dicarboxylates to their trans-counterparts, which can be achieved with high yields using salicylaldehyde. This demonstrates the ability to control the stereochemistry at the C2 and C5 positions.

Furthermore, the piperidine ring can be involved in ring-opening reactions. For instance, various N-arylamino-1-piperidines can be converted to acyclic aminoaldehydes or amino-dialkylacetals under mild photooxidation conditions. researchgate.net While not directly involving this compound, this illustrates a potential pathway for the deconstruction of the piperidine ring system.

Rearrangements involving the piperidine scaffold have also been reported in the synthesis of complex natural products. For example, a tandem intramolecular rearrangement has been observed during the reduction of chromano–piperidine-fused isoxazolidines. researchgate.net In other heterocyclic systems, such as 2,5-diketopiperazines, transannular rearrangements provide a route to novel scaffolds. nih.gov The Boulton-Katritzky rearrangement is another example of a ring transformation observed in related heterocyclic systems. mdpi.com

While specific studies detailing extensive ring manipulations and rearrangements of the parent this compound are limited in the provided results, the general principles of heterocyclic chemistry suggest that this scaffold could serve as a precursor for a variety of complex molecular architectures through carefully designed reaction sequences.

Stereochemical and Conformational Analysis of 2,5 Piperidine Dicarboxylate

Elucidation of Isomeric Forms (cis- and trans-) and Their Stability

The 2,5-piperidinedicarboxylate molecule can exist as two primary geometric isomers: cis and trans. This isomerism arises from the relative orientation of the two carboxylate groups attached to the piperidine (B6355638) ring at positions 2 and 5. In the cis-isomer, the carboxylate groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides. nih.gov

The stability of these isomers is a key factor in their synthesis and biological activity. Generally, the trans-isomer of 2,5-piperidinedicarboxylate is considered to be more stable than the cis-form, particularly in physiological environments. This enhanced stability is often attributed to the minimization of steric strain, where the bulky carboxylate groups can occupy positions that are further apart in the trans configuration. The catalytic hydrogenation of pyridine-2,5-dicarboxylic acid esters is a common method that yields both cis- and trans-isomers.

Interestingly, the less stable cis-isomer can be converted to the more stable trans-isomer. A significant development in the stereoselective synthesis of these compounds was a method that utilizes salicylaldehyde-mediated epimerization to obtain high-purity trans-piperidine-2,5-dicarboxylates from their cis-counterparts. This process, which can achieve yields of 85-90%, underscores the thermodynamic preference for the trans configuration.

While for many acyclic and some cyclic systems, cis isomers can be more stable due to factors like intramolecular hydrogen bonding or van der Waals forces, the steric hindrance between the two carboxylate groups in the confined piperidine ring likely dominates, favoring the trans arrangement. hmdb.ca

Table 1: Comparison of cis- and trans-2,5-Piperidinedicarboxylate Isomers

Propertycis-Isomertrans-Isomer
Arrangement of Carboxylate Groups Same side of the piperidine ringOpposite sides of the piperidine ring
Relative Stability Generally less stableGenerally more stable, especially in physiological environments
Interconversion Can be converted to the trans-isomer via epimerization Favored product in epimerization reactions

Conformational Preferences and Dynamics of the Piperidine Ring

The piperidine ring in 2,5-piperidinedicarboxylate is a saturated six-membered heterocycle, which imparts significant conformational flexibility. The most stable conformation for a piperidine ring is typically a chair conformation. Advanced analytical techniques, such as X-ray crystallography, have been employed to determine the solid-state conformation of piperidine derivatives. These studies have shown that the piperidine ring in related structures often adopts a chair conformation with the carboxylate groups in equatorial positions to minimize steric hindrance.

The conformational dynamics of the cis- and trans-isomers of 2,5-piperidinedicarboxylate in solution have been investigated using 1H NMR spectroscopy, supported by computer simulations and molecular mechanics calculations. nih.gov These studies have revealed a significant difference in the conformational behavior of the two isomers.

The cis-2,5-piperidinedicarboxylate is found to exist as an equilibrium mixture of two distinct conformers in an aqueous solution. nih.govebi.ac.uk This indicates that the cis-isomer is conformationally flexible, with a relatively low energy barrier between the two chair forms. This dynamic equilibrium can be a crucial factor in its biological activity.

In contrast, the trans-2,5-piperidinedicarboxylate exists predominantly in a single conformation in solution. nih.govebi.ac.uk This suggests that one chair conformation is significantly more stable than the other, making the trans-isomer a more rigid structure compared to its cis-counterpart. This conformational rigidity can influence how the molecule interacts with biological targets. The conformational flexibility, or lack thereof, can be so pronounced that it can lead to the splitting or broadening of NMR signals, a phenomenon that can be further investigated using variable-temperature NMR.

Table 2: Conformational Characteristics of 2,5-Piperidinedicarboxylate Isomers in Solution

IsomerConformational StateImplication
cis-2,5-Piperidinedicarboxylate Exists as an equilibrium of two conformers nih.govebi.ac.ukConformationally flexible
trans-2,5-Piperidinedicarboxylate Exists predominantly in a single conformer nih.govebi.ac.ukConformationally rigid

Influence of Substituents on Stereochemical Control

The stereochemical outcome of the synthesis of 2,5-piperidinedicarboxylate and its derivatives is highly dependent on the nature of the substituents on the piperidine ring and the reaction conditions employed. Both steric and electronic effects of these substituents play a critical role in directing the formation of either the cis- or trans-isomer.

Research on the synthesis of substituted piperidines has provided valuable insights into stereochemical control. For instance, in the synthesis of 2,4,5-trisubstituted piperidines, the size of the substituent at the 2-position significantly influences the diastereoselectivity of the cyclization reaction. rsc.org When the 2-substituent is small, cyclization catalyzed by concentrated hydrochloric acid at low temperatures predominantly yields the cis-product. rsc.org However, as the steric bulk of the 2-substituent increases, the diastereoselectivity decreases. rsc.org

The choice of catalyst is another powerful tool for controlling the stereochemistry. While acid-catalyzed cyclization of certain piperidine precursors favors the cis-isomer under kinetic control, switching to a Lewis acid catalyst like methylaluminum dichloride (MeAlCl2) at higher temperatures leads to the formation of the trans-isomer under thermodynamic control. rsc.org This highlights the ability to selectively synthesize a desired isomer by tuning the reaction conditions.

Substituents on the nitrogen atom of the piperidine ring also exert a strong influence on the stereochemical course of reactions. In the synthesis of 2,5,6-trisubstituted piperidines, a bulky tosyl group on the nitrogen directs the attack of a nucleophile to the opposite face of the ring, resulting in the preferential formation of cis-substituted products. nih.gov Similarly, the use of chiral auxiliaries, such as (R)-(−)-2-phenylglycinol, attached to the nitrogen can lead to a high degree of diastereoselectivity in the formation of new stereogenic centers on the piperidine ring. researchgate.net The nature of the N-protecting group can be so influential that it can completely switch the stereochemical outcome of a reaction.

Table 3: Factors Influencing Stereochemical Control in Piperidine Synthesis

Influencing FactorObservationExample
Steric Bulk of Substituents Increasing the size of a substituent can alter the diastereomeric ratio of the product. rsc.orgIn the synthesis of 2,4,5-trisubstituted piperidines, bulky groups at the 2-position decrease the preference for cis-isomer formation. rsc.org
Catalyst and Reaction Conditions The choice of catalyst and temperature can determine whether the reaction is under kinetic or thermodynamic control, leading to different isomers. rsc.orgAcid catalysis at low temperatures favors the cis-product, while a Lewis acid at higher temperatures favors the trans-product. rsc.org
N-Substituents Bulky protecting groups or chiral auxiliaries on the nitrogen atom can direct the approach of reagents, controlling the stereochemistry of the product. nih.govresearchgate.netA tosyl group on the nitrogen can lead to the formation of cis-substituted piperidines. nih.gov

Molecular Recognition and Interactions of 2,5 Piperidine Dicarboxylate Scaffolds

Role in Enzyme Inhibition Mechanisms

The structural and electronic properties of molecules containing a piperidine (B6355638) dicarboxylate core make them effective inhibitors of specific enzymes. A notable example is the inhibition of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses, by 2,5-pyridinedicarboxylic acid, a closely related aromatic analog of 2,5-piperidine dicarboxylate. nih.gov

Research has demonstrated that 2,5-pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT). nih.gov This compound effectively blocks the D-DT-induced activation of the cell surface receptor CD74. nih.gov A key finding is its impressive 79-fold selectivity for D-DT over the functionally related macrophage migration inhibitory factor (MIF). nih.gov

The mechanism of inhibition can be elucidated through crystallographic studies of the enzyme-inhibitor complex. These studies reveal the specific binding features of the inhibitor within the enzyme's active site. nih.gov The dicarboxylate moiety plays a crucial role in anchoring the inhibitor through interactions with key amino acid residues. The selectivity of 2,5-pyridinedicarboxylic acid for D-DT over MIF is attributed to previously unrecognized differences between their respective active sites, which are exploited by the inhibitor. nih.gov

CompoundTarget EnzymeSelectivityReference
2,5-Pyridinedicarboxylic acidD-dopachrome tautomerase (D-DT)79-fold over MIF nih.gov

This high selectivity makes 2,5-pyridinedicarboxylic acid a valuable tool for studying the specific pathophysiological functions of D-DT in various disease models. nih.gov Furthermore, the detailed biochemical, computational, and crystallographic analyses of its binding provide a blueprint for the rational design of even more potent and selective D-DT inhibitors based on this scaffold. nih.gov

Receptor Ligand Design and Binding Mode Studies

The 2,5-disubstituted piperidine scaffold is a key element in the design of ligands for various receptors, leveraging its conformational constraints to achieve high affinity and selectivity. The spatial orientation of the substituents at the 2 and 5 positions is critical for precise interaction with receptor binding pockets.

Derivatives of 2,5-disubstituted piperidines have been developed as selective agonists for serotonin (B10506) and sphingosine-1-phosphate (S1P) receptors. For instance, a series of 2,5-dimethoxyphenylpiperidines has been identified as a novel class of selective serotonin 5-HT2A receptor agonists. nih.gov Structure-activity relationship (SAR) studies within this class led to the identification of compounds with desirable drug-like properties. nih.gov

Similarly, 2,5-disubstituted pyrrolidine (B122466) carboxylates, which share structural similarities with piperidine dicarboxylates, have been synthesized and evaluated as potent and orally active sphingosine-1-phosphate (S1P) receptor agonists. nih.gov Certain compounds in this series demonstrated good selectivity over the S1P3 receptor subtype. nih.gov

The design of such selective ligands often involves computational modeling and binding mode studies to understand how they fit into the receptor's binding site. Docking studies can predict different possible binding modes, often highlighting the importance of specific subpockets within the receptor. For example, in the context of the µ-opioid receptor, different binding modes for ligands are characterized by the extension of specific chemical groups into distinct subpockets, designated as SP1, SP2, and SP3. nih.gov The favored binding mode can be influenced by the presence and nature of substituents on the ligand scaffold. nih.gov

Compound ClassTarget ReceptorObserved ActivityReference
2,5-DimethoxyphenylpiperidinesSerotonin 5-HT2A ReceptorSelective Agonism nih.gov
2,5-Disubstituted pyrrolidine carboxylatesSphingosine-1-phosphate (S1P) ReceptorsPotent and Selective Agonism nih.gov

These studies underscore the utility of the 2,5-disubstituted piperidine and related scaffolds in designing receptor ligands with specific activity profiles. The dicarboxylate functionality, in particular, can provide crucial hydrogen bonding and electrostatic interactions within the receptor binding site, contributing to high affinity and selectivity.

Interactions with Biological Targets at a Molecular Level

The biological activity of this compound-containing molecules is fundamentally determined by their interactions with protein targets at the atomic level. X-ray crystallography is a powerful technique for visualizing and analyzing these interactions in three dimensions, providing a detailed understanding of the binding of ligands to proteins. nih.gov

The interaction of 2,5-pyridinedicarboxylic acid with D-dopachrome tautomerase provides a clear example of these molecular interactions. nih.gov Crystallographic characterization of the D-DT-inhibitor complex reveals how the inhibitor is oriented within the active site. The carboxylate groups of the ligand are positioned to form key electrostatic interactions, such as salt bridges and hydrogen bonds, with charged and polar amino acid residues in the enzyme's active site. The piperidine (or in this case, pyridine) ring itself can engage in non-covalent interactions, such as van der Waals forces or pi-stacking (for aromatic rings), with hydrophobic residues in the binding pocket.

These specific interactions are responsible for the inhibitor's affinity and selectivity. The precise geometry of the this compound scaffold pre-organizes the carboxylate groups in a specific spatial arrangement that is complementary to the arrangement of interacting residues in the target protein. This "lock-and-key" fit is a fundamental principle of molecular recognition.

Polyamines, which are naturally occurring polycationic molecules, demonstrate the importance of electrostatic interactions in modulating protein-protein interactions. nih.gov Similarly, the dicarboxylate nature of the this compound scaffold suggests that electrostatic interactions are a primary driving force for its binding to biological targets. These negatively charged carboxylate groups can effectively interact with positively charged residues like arginine and lysine, or with metal cofactors within an enzyme's active site.

The study of these molecular-level interactions is crucial for the field of drug discovery. By understanding the specific contacts between a ligand and its target, medicinal chemists can rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties.

Application As Building Blocks and in Catalysis

Precursors for Complex Molecule Synthesis in Organic Chemistry

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of biologically active alkaloids and pharmaceutical agents. Consequently, chiral derivatives of piperidinedicarboxylic acid, including the 2,5-disubstituted isomer, serve as crucial starting materials or intermediates in the total synthesis of complex molecules. researchgate.netsioc-journal.cn Their rigid framework and defined stereocenters allow for the controlled construction of intricate polycyclic systems.

One of the primary applications of 2,5-piperidinedicarboxylate derivatives is in the synthesis of natural products and their analogues. For instance, (2S)-6-oxo-1,2-piperidinedicarboxylates, which can be prepared from protected aspartic acid, are key precursors for synthesizing hydroxylated amino acids like (2S,5R)-5-hydroxylysine. acs.org This amino acid is a unique component of collagen. The synthesis involves a highly diastereoselective hydroxylation of the piperidin-2-one ring system. The resulting product can be further transformed into intermediates used in the total synthesis of complex natural products like the bone collagen cross-link (+)-pyridinoline. acs.org

The synthesis of various piperidine and indolizidine alkaloids also relies on piperidine-based building blocks. researchgate.netnottingham.ac.uk Methodologies such as the aza-Prins cyclization can be employed to construct the piperidine core, which is then elaborated to target specific alkaloids. researchgate.net The diketopiperazine (DKP) motif, a cyclic dipeptide, is another important structure in many complex and biologically active alkaloids. nih.govnih.gov Piperidine dicarboxylates can serve as precursors to these DKP-containing natural products, which are of interest due to their structural rigidity and stability against proteolysis, making them promising candidates for therapeutic applications. nih.govnih.gov

The strategic importance of these precursors is highlighted by their use in synthesizing conformationally constrained molecules, which are of significant interest in drug discovery for their potential to improve pharmacokinetic properties. thieme-connect.com For example, an efficient asymmetric synthesis of a (2S,3S)-piperidinedicarboxylic acid derivative has been developed starting from L-aspartic acid β-tert-butyl ester. thieme-connect.com This demonstrates the utility of amino acids as a chiral pool for constructing complex piperidine scaffolds.

Table 1: Examples of Complex Molecules Synthesized from Piperidine Dicarboxylate Precursors

Precursor Type Target Molecule/Class Key Synthetic Strategy Reference
(2S)-6-Oxo-1,2-piperidinedicarboxylates (2S,5R)-5-Hydroxylysine, (+)-Pyridinoline Diastereoselective hydroxylation acs.org
Piperidine Scaffolds Piperidine and Indolizidine Alkaloids Aza-Prins cyclization researchgate.net
Diketopiperazine (DKP) Derivatives Complex Alkaloids (e.g., (-)-Amauromine) Cyclodipeptide formation, Thio-Claisen rearrangement nih.gov
(2S,3S)-Piperidinedicarboxylic acid derivatives Conformationally Constrained Piperidines Stereoselective intramolecular cyclization thieme-connect.com

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

In asymmetric catalysis, the goal is to produce a specific enantiomer of a chiral product. This is often achieved using chiral catalysts, which are typically metal complexes bearing chiral organic ligands. nih.govtaylorfrancis.com Chiral auxiliaries are another strategy, where a chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.orgsigmaaldrich.com Derivatives of 2,5-piperidinedicarboxylate have shown potential in both of these roles due to their well-defined stereochemistry.

While direct use of 2,5-piperidinedicarboxylate as a ligand is not extensively documented in the provided context, the broader class of piperidine derivatives is crucial in asymmetric synthesis. nottingham.ac.uk The development of chiral ligands is a formidable task, and privileged structures, often possessing C2-symmetry, have proven to be broadly applicable. nih.gov The rigid piperidine framework can be functionalized to create novel P,N-ligands or other bidentate ligands that can coordinate to a metal center and create a chiral environment for catalysis. nih.gov For example, chiral dinitrogen ligands, such as biimidazolines, have been successfully used in palladium-catalyzed asymmetric reactions to construct C-N axially chiral scaffolds with high enantioselectivity. nih.gov This highlights the potential for nitrogen-containing heterocycles like piperidine to be incorporated into effective ligand designs.

The concept of a chiral auxiliary involves temporarily incorporating a stereogenic unit into a compound to control the stereochemical course of a synthesis. wikipedia.org For instance, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid, allowing for stereoselective alkylation at the α-position. wikipedia.org Similarly, piperidine-based structures can be employed to direct reactions. Research has shown that bakers' yeast reduction of N-protected oxo-piperidine carboxylates can lead to the formation of hydroxy-piperidine derivatives with high diastereomeric and enantiomeric excess. nottingham.ac.uknottingham.ac.uk These chiral hydroxy-esters can then be utilized in the synthesis of other complex chiral molecules, such as (R)-3-quinuclidinol. nottingham.ac.uknottingham.ac.uk The piperidine ring, in this case, acts as the scaffold upon which the stereoselective transformation occurs, effectively serving the role of an auxiliary to establish new stereocenters.

Table 2: Stereoselective Reactions Involving Piperidine Carboxylate Derivatives

Piperidine Derivative Reaction Type Product Type Stereoselectivity Achieved Reference
1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate Bakers' yeast reduction (2R, 3S)-3-hydroxy-piperidine-1,2-dicarboxylate >99% d.e., >97% e.e. nottingham.ac.uk
1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate Bakers' yeast reduction (3R, 4S)-4-hydroxy-piperidine-1,3-dicarboxylate >99% d.e., >93% e.e. nottingham.ac.uk
1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate Bakers' yeast reduction (3R, 4R)-3-hydroxypiperidine-dicarboxylate >99% d.e., 87% e.e. nottingham.ac.uknottingham.ac.uk

Supramolecular Assembly and Crystal Engineering

Crystal engineering is the design and synthesis of functional molecular solids by controlling the organization of molecules through intermolecular interactions like hydrogen bonding. usherbrooke.caub.edu Supramolecular assembly refers to the spontaneous association of molecules into larger, well-defined structures. researchgate.netnih.gov 2,5-Piperidinedicarboxylate and its parent acid are well-suited for these fields due to the presence of both hydrogen bond donors (N-H) and acceptors (C=O), as well as the two carboxylate groups that can coordinate to metal ions.

These molecules can be used as organic linkers or building blocks to construct coordination polymers and metal-organic frameworks (MOFs). frontiersin.orgnih.gov MOFs are crystalline materials formed from metal ions or clusters connected by organic ligands, often resulting in porous structures with high surface areas. nih.govjchemrev.com The dicarboxylate functionality of the piperidine derivative allows it to bridge multiple metal centers, creating extended one-, two-, or three-dimensional networks. mdpi.comnih.gov The geometry of the piperidine ring and the orientation of the carboxylate groups dictate the topology of the resulting framework. For example, coordination polymers have been synthesized using various biphenyl-dicarboxylate linkers and different metal ions, leading to a wide diversity of structural types, from simple dimers to complex 3D frameworks. nih.gov

The hydrogen bonding capabilities of piperidinedicarboxylic acids are also crucial in directing their solid-state structures. Studies on related molecules like 4-piperidinecarboxylic acid have shown that hydrogen bonding patterns define the crystal packing, which can change with temperature. iucr.org In the absence of metal ions, these molecules can self-assemble into intricate hydrogen-bonded networks. When combined with other molecules, they can form co-crystals, where different components are held together in a specific stoichiometric ratio within a crystal lattice. rsc.org The ability to form robust supramolecular synthons, such as the carboxylic acid-primary amide interaction, is a cornerstone of crystal engineering. rsc.org The piperidine dicarboxylate scaffold offers multiple sites for such interactions, enabling the rational design of new crystalline materials with potentially novel physical and chemical properties.

Table 3: Supramolecular Structures Involving Dicarboxylate Linkers

Linker/Building Block Metal Ion(s) Resulting Structure Type Key Interactions Reference
Biphenyl-dicarboxylates Co(II), Mn(II), Zn(II), Cd(II) Dimers, 1D chains, 2D layers, 3D MOFs Coordination bonds, Hydrogen bonds nih.gov
2,5-Dibromoterephthalic acid Ca(II) 3D Coordination Polymers Coordination bonds, N-donor auxiliary ligands rsc.org
4-Piperidinecarboxylic acid N/A (self-assembly) Hydrogen-bonded crystalline phases Hydrogen bonds iucr.org
2-Iodoterephtalic acid Zn(II), Co(II) 3D Coordination Polymers Coordination bonds, Halogen bonds mdpi.com

Theoretical and Computational Investigations of 2,5 Piperidine Dicarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic structure and properties of 2,5-piperidine dicarboxylate. bohrium.comaps.org DFT is a computational method used to predict and analyze the electronic properties of molecules based on the density of electrons. bohrium.com This approach allows for the optimization of molecular geometries and the calculation of various molecular properties.

Computational studies have been used to elucidate the electronic structure of this compound. These calculations have revealed that the highest occupied molecular orbital (HOMO) is localized on the lone pair of electrons of the nitrogen atom within the piperidine (B6355638) ring. The location of the HOMO is crucial as it indicates the most probable site for electrophilic attack and is fundamental to the molecule's reactivity.

DFT calculations are also instrumental in comparing the relative stabilities of different stereoisomers of this compound, namely the cis and trans configurations. By calculating the total electronic energy of the optimized geometries for each isomer, researchers can predict which configuration is thermodynamically more stable. Such studies often confirm experimental findings, for instance, that the chair conformation is the most stable, with the carboxylate groups preferentially occupying equatorial positions to minimize steric hindrance.

The general parameters derived from DFT calculations provide a comprehensive overview of the molecule's chemical behavior.

DFT-Derived Parameter Significance for this compound
Total EnergyPredicts the relative stability of different conformers and isomers (cis vs. trans).
HOMO/LUMO EnergiesThe energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the HOMO-LUMO gap, which relates to chemical reactivity and stability. researchgate.net
Electron DensityShows the distribution of electrons in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential onto the electron density surface, visually identifying sites for intermolecular interactions.

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.gov These simulations provide detailed information on the conformational flexibility and binding interactions of molecules, which are difficult to capture with static experimental techniques. nih.govkoreascience.kr

For this compound, MD simulations can be employed to explore its conformational landscape. The piperidine ring is known for its conformational flexibility, primarily adopting chair and boat conformations. MD simulations can track the transitions between these states and determine their relative populations and the energy barriers between them. This is particularly relevant for understanding how the molecule behaves in different environments, such as in solution.

While specific, in-depth molecular dynamics studies focused solely on the conformational analysis of this compound are not extensively detailed in publicly available literature, the methodology is well-suited for this purpose. A typical MD simulation would involve:

System Setup : Placing the this compound molecule in a simulation box, solvated with an appropriate solvent like water.

Simulation Run : Solving Newton's equations of motion for the system over a set period, generating a trajectory of atomic positions and velocities.

Analysis : Analyzing the trajectory to understand conformational changes, such as ring puckering and the orientation of the carboxylate substituents. mdpi.com

In the context of binding analysis, MD simulations are invaluable for studying how this compound might interact with biological targets, such as proteins or enzymes. rsc.orgfrontiersin.org By simulating the molecule in the binding site of a receptor, researchers can assess the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions), and calculate binding free energies. rsc.orgmdpi.com This information is critical for drug design and understanding the molecule's biological function.

Energetic and Electronic Property Predictions

Computational methods are widely used to predict the energetic and electronic properties that govern the behavior of this compound. These predictions are crucial for assessing its stability, reactivity, and potential applications.

Energetic Properties: The stability of the different isomers and conformers of this compound is a key energetic property. As established by computational studies, the chair conformation with both carboxylate groups in equatorial positions represents an energy minimum, which minimizes steric strain. The energy difference between the cis and trans isomers, as well as between axial and equatorial conformations of the substituents, can be precisely quantified through quantum chemical calculations. These calculations help in understanding the equilibrium distribution of different forms of the molecule under various conditions.

Electronic Properties: The electronic properties of a molecule are determined by the arrangement of its electrons. For this compound, computational studies have provided specific insights.

HOMO-LUMO Gap : The energy difference between the HOMO and the LUMO is a critical parameter for chemical reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com For this compound, the saturated piperidine ring contributes to a relatively large gap compared to its aromatic precursor, pyridine-2,5-dicarboxylic acid.

Molecular Electrostatic Potential (MEP) : MEP maps for this compound would show negative potential regions around the oxygen atoms of the carboxylate groups, indicating their suitability for interacting with positive ions or hydrogen bond donors. The region around the ring's C-H bonds would show positive potential.

The following table summarizes key predicted electronic properties and their implications.

Electronic Property Prediction for this compound Implication
HOMO LocalizationCentered on the nitrogen lone pair. The nitrogen atom is the primary nucleophilic and basic center.
HOMO-LUMO Energy GapRelatively large due to the saturated ring.High chemical stability and lower reactivity compared to aromatic analogues.
Dipole MomentThe molecule possesses a significant dipole moment due to the polar C-N and C=O bonds.Influences solubility in polar solvents and intermolecular interactions.
Charge DistributionNegative charges are concentrated on the carboxylate oxygen atoms; the nitrogen is also a region of high electron density.Dictates sites for electrostatic interactions, hydrogen bonding, and metal coordination.

These theoretical investigations provide a molecular-level understanding that is essential for the rational design of new materials and therapeutic agents based on the this compound scaffold.

Advanced Analytical Methodologies for Characterization in Research

High-Resolution Spectroscopic Techniques (e.g., NMR, IR) for Structural Elucidation

Spectroscopic methods are fundamental tools for the detailed structural analysis of 2,5-piperidinedicarboxylate, providing insights into its functional groups and the connectivity of its atoms. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of a molecule. thermofisher.com For 2,5-piperidinedicarboxylate, both ¹H NMR and ¹³C NMR are employed.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their relative positions in the molecule. In a typical ¹H NMR spectrum of 2,5-piperidinedicarboxylate, the protons on the piperidine (B6355638) ring generally appear as a complex set of signals in the δ 1.5–3.0 ppm range. The exact chemical shifts and splitting patterns can help distinguish between the cis and trans isomers due to their different spatial arrangements. The proton attached to the nitrogen (N-H) would also give a characteristic signal, which can be confirmed by D₂O exchange. nd.edu

¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon environments in the molecule. careerendeavour.com The spectrum of 2,5-piperidinedicarboxylate would show distinct signals for the two carbonyl carbons of the dicarboxylate groups, typically in the range of δ 160–220 ppm. careerendeavour.com The carbons of the piperidine ring would appear in the aliphatic region (δ 10–80 ppm). careerendeavour.comchemicalbook.com The number of signals can indicate the symmetry of the molecule; for instance, the cis and trans isomers may exhibit different numbers of signals depending on their symmetry. bhu.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com In the IR spectrum of 2,5-piperidinedicarboxylate, characteristic absorption bands would be observed:

A strong, broad absorption in the region of 2500–3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid groups. specac.com

A strong, sharp absorption at approximately 1700-1730 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the carboxylic acid. specac.com

N-H stretching vibrations of the piperidine ring would appear in the range of 3200-3400 cm⁻¹. specac.com

C-H stretching vibrations of the aliphatic piperidine ring are typically observed around 2850-3000 cm⁻¹.

Table 1: Predicted Spectroscopic Data for 2,5-Piperidinedicarboxylate

Technique Functional Group/Proton Environment Expected Chemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMRPiperidine Ring Protons (CH, CH₂)~ 1.5 - 3.0 ppm
Carboxylic Acid Protons (COOH)~ 10 - 13 ppm (often broad)
Amine Proton (NH)Variable, typically broad
¹³C NMRCarbonyl Carbons (C=O)~ 160 - 180 ppm
Piperidine Ring Carbons (C2, C3, C4, C5, C6)~ 20 - 60 ppm
IR SpectroscopyO-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)
C=O Stretch (Carboxylic Acid)~ 1700 - 1730 cm⁻¹ (strong)
N-H Stretch (Amine)~ 3200 - 3400 cm⁻¹ (medium)
C-H Stretch (Aliphatic)~ 2850 - 3000 cm⁻¹ (medium)

This table presents generalized data; actual values can vary based on the specific isomer, solvent, and experimental conditions.

Chromatographic and Chiral Separation Methods (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the components of a mixture, assessing purity, and isolating specific isomers of 2,5-piperidinedicarboxylate.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation, identification, and quantification of compounds. chromatographytoday.com For 2,5-piperidinedicarboxylate, which is a polar and non-volatile compound, reversed-phase HPLC is a common method. A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Chiral Separation: Since 2,5-piperidinedicarboxylate exists as stereoisomers (cis and trans) and each of these can be enantiomeric, chiral chromatography is crucial for their separation. humanjournals.com This is often achieved using chiral stationary phases (CSPs) in HPLC. humanjournals.comshimadzu.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and can effectively resolve enantiomers based on the formation of transient diastereomeric complexes. chromatographyonline.com The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and the specific chiral selector are critical for achieving optimal separation. shimadzu.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. imist.ma While 2,5-piperidinedicarboxylate itself is not sufficiently volatile for direct GC analysis, it can be analyzed after derivatization. nih.gov A common derivatization strategy involves esterification of the carboxylic acid groups (e.g., to form methyl or ethyl esters) to increase volatility. nih.gov The separated components are then introduced into the mass spectrometer, which provides information on their molecular weight and fragmentation patterns, aiding in their identification. imist.maetamu.edu

Table 2: Chromatographic Methods for 2,5-Piperidinedicarboxylate Analysis

Technique Stationary Phase Typical Mobile Phase / Carrier Gas Detection Application
HPLCC18 (Reversed-Phase)Water/Acetonitrile or Methanol with acid modifierUV, MSPurity assessment, quantification
Chiral HPLCPolysaccharide-based CSPHexane/Isopropanol (Normal Phase) or aqueous buffers (Reversed Phase)UV, CDSeparation of enantiomers
GC-MS (after derivatization)Capillary column (e.g., DB-5)HeliumMass SpectrometryIsomer identification, structural confirmation

X-ray Crystallography for Solid-State Structure Determination

For 2,5-piperidinedicarboxylate, single-crystal X-ray diffraction analysis can unambiguously determine whether the dicarboxylate groups are in a cis or trans configuration relative to the piperidine ring. epo.org The analysis reveals the chair conformation of the piperidine ring and the axial or equatorial positions of the substituents. The resulting crystal structure also provides insights into the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. researchgate.net This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Table 3: Illustrative Crystallographic Data for a Piperidine Dicarboxylic Acid Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.6
γ (°)90
Volume (ų)980
Z4

Note: The data in this table are hypothetical and for illustrative purposes only. Actual crystallographic data would be specific to the particular crystalline form of 2,5-piperidinedicarboxylate or its salt/derivative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-piperidine dicarboxylate derivatives?

  • Methodological Answer : A common approach involves esterification of pyridine-2,5-dicarboxylic acid with absolute ethanol to form dimethyl pyridine-2,5-dicarboxylate. Subsequent reactions with hydrazine hydrate yield pyridine-2,5-dicarbohydrazide intermediates, which can be further functionalized using alkyl/aryl isothiocyanates under reflux conditions (3–8 hours) to produce thiosemicarbazide derivatives . Alternative routes include direct modification of piperidine scaffolds via hydrogenation or solvent extraction, as described in oxidation studies of methylpiperidine derivatives .

Q. How can researchers confirm the structural integrity of synthesized this compound compounds?

  • Methodological Answer : Structural verification requires a combination of analytical techniques:

  • Chromatography : Use thin-layer chromatography (TLC) or HPLC to assess purity.
  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while ¹H NMR confirms proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm).
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound intermediates?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during carbohydrazide formation.
  • Reaction Time : Extended reflux durations (up to 8 hours) improve yields for bulky isothiocyanate derivatives, as steric hindrance slows reactivity .
  • Catalysis : While not explicitly documented for 2,5-piperidine derivatives, palladium-based catalysts (e.g., PdCl₂ adducts) have been used in analogous decarboxylative cross-coupling reactions, suggesting potential applicability for functionalization .

Q. How should researchers address discrepancies in spectroscopic data when characterizing novel this compound derivatives?

  • Methodological Answer :

  • Data Cross-Validation : Compare experimental NMR/IR results with computational simulations (e.g., DFT calculations) or literature benchmarks for analogous piperidine compounds .
  • Dynamic Effects : Consider conformational flexibility of the piperidine ring, which may cause splitting or broadening of NMR signals. Variable-temperature NMR can resolve such ambiguities .
  • Impurity Analysis : Use preparative HPLC to isolate minor components and re-analyze spectra to rule out contamination .

Q. What catalytic systems enhance the functionalization of this compound scaffolds for targeted bioactivity?

  • Methodological Answer :

  • Metal Coordination : Palladium dichloride adducts with phosphine ligands have shown efficacy in cross-coupling reactions, enabling aryl group incorporation at specific positions .
  • Enzymatic Catalysis : Lipases or esterases can selectively hydrolyze ester groups, enabling regioselective modifications. This is understudied for piperidine systems but proven in pyridine dicarboxylate chemistry .
  • Photoredox Catalysis : Emerging methods using visible-light catalysts (e.g., Ru(bpy)₃²⁺) could facilitate C–H activation for late-stage diversification .

Data Contradiction and Troubleshooting

Q. How can researchers resolve low yields in the hydrazinolysis step of pyridine-2,5-dicarboxylate synthesis?

  • Methodological Answer :

  • Hydrazine Purity : Ensure anhydrous hydrazine hydrate (≥98%) to avoid side reactions with moisture.
  • Stoichiometry : Use a 10% excess of hydrazine to drive the reaction to completion.
  • Temperature Control : Maintain reflux temperatures (100–110°C) to prevent intermediate precipitation, which stalls reactivity .

Q. Why do IR spectra of this compound derivatives sometimes show unexpected carbonyl peaks?

  • Methodological Answer :

  • Byproduct Formation : Residual ester or anhydride byproducts (e.g., from incomplete hydrazinolysis) may introduce extraneous peaks. Reflux with excess hydrazine and repurify via recrystallization (ethanol/water mixtures) .
  • Tautomerization : In thiosemicarbazide derivatives, keto-enol tautomerism can shift carbonyl frequencies. Confirm tautomeric states using ¹³C NMR .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound precursors?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks during reflux steps.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Spill Management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Q. How can researchers design stability studies for this compound derivatives under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation : Exclude samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor decomposition via HPLC.
  • Light Sensitivity : Store aliquots in amber vials and compare stability against clear glass controls. UV-Vis spectroscopy tracks photodegradation .

Tables for Key Data

Reaction Step Yield Range Optimal Conditions Reference
Esterification85–92%Ethanol, reflux (6 h)
Hydrazinolysis70–88%Hydrazine hydrate, 100°C (4 h)
Thiosemicarbazide Formation65–80%Reflux in DMF (3–8 h)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.